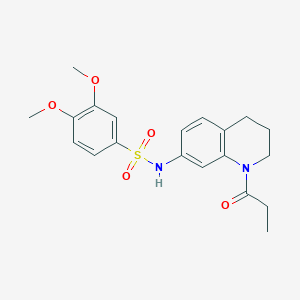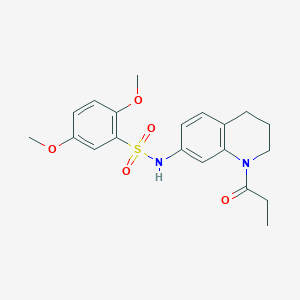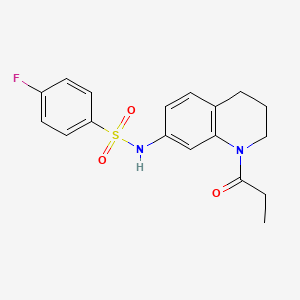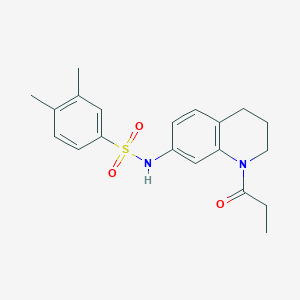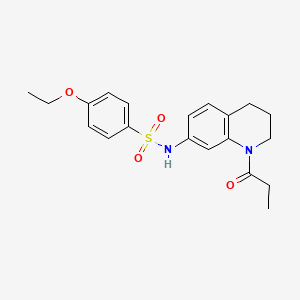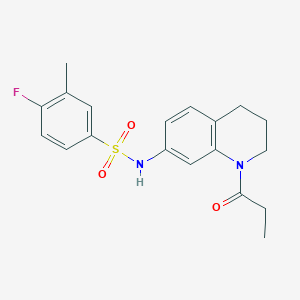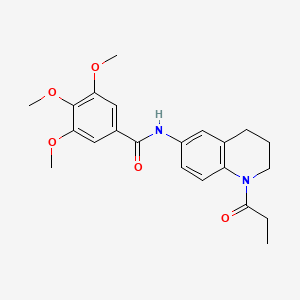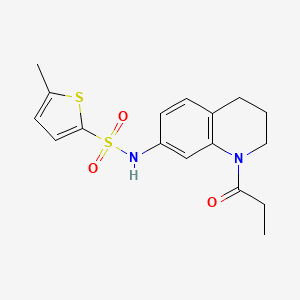
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is complex, containing multiple functional groups. It contains a total of 49 bonds; 28 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfonamide (thio-/dithio-) .科学的研究の応用
5-MTPT has been studied for its potential applications in scientific research. It has been found to possess a number of advantages, such as its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways. This makes it a useful tool for studying the molecular mechanisms of various diseases and developing new therapeutic strategies. Additionally, 5-MTPT has been found to be a useful tool for studying the structure-activity relationships of drugs, as well as for the development of new drug candidates.
作用機序
The exact mechanism of action of 5-MTPT is not yet fully understood. However, it has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways. This suggests that 5-MTPT may act as an agonist or antagonist of these enzymes and receptors, depending on the context. Additionally, 5-MTPT has been found to interact with a number of proteins involved in signal transduction pathways, suggesting that it may also act as an allosteric modulator of these proteins.
Biochemical and Physiological Effects
5-MTPT has been found to possess a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways, which can lead to a variety of effects. For example, 5-MTPT has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of receptors involved in the regulation of hormone secretion. Additionally, 5-MTPT has been found to possess antioxidant and anti-inflammatory activity, as well as to modulate the activity of enzymes involved in the synthesis of neurotransmitters.
実験室実験の利点と制限
5-MTPT has a number of advantages for laboratory experiments. It is easy to synthesize, possesses a high degree of selectivity, and is relatively stable. Additionally, it can be used to study a variety of biological processes, such as signal transduction pathways and enzyme activity. However, 5-MTPT also has a few limitations. It is relatively expensive, and its effects on biological processes may be difficult to interpret due to its complex mechanism of action.
将来の方向性
The potential applications of 5-MTPT are still being explored. Future research should focus on further elucidating the mechanism of action of 5-MTPT and its effects on signal transduction pathways. Additionally, further research should focus on developing new strategies for synthesizing 5-MTPT and increasing its stability. Other potential areas of research include the development of new therapeutic strategies based on the effects of 5-MTPT and the development of new drug candidates based on its structure-activity relationships.
合成法
5-MTPT is synthesized through a multi-step reaction involving the reaction of a thiophene-2-sulfonamide derivative with a propanoyl-1,2,3,4-tetrahydroquinoline derivative. The reaction first involves the condensation of the propanoyl-1,2,3,4-tetrahydroquinoline derivative with 2-bromo-3-methyl-5-thiophenecarboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-bromo-3-methyl-5-thiophenecarboxylic acid in the presence of a base. Finally, the reaction of the intermediate with 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is completed in the presence of a base.
特性
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-7-8-14(11-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSGPZQYHCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



